molecular formula C21H18F3NO2 B11521823 8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11521823
M. Wt: 373.4 g/mol
InChI Key: RDDOMPLINKUVSR-UHFFFAOYSA-N
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Description

8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a trifluoromethyl group and a methanoisoindole core

Preparation Methods

The synthesis of 8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method is efficient and environmentally friendly, producing the desired trifluoromethylated product in good yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the cyclopentylidene or methanoisoindole moieties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The methanoisoindole core may interact with various pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated indoles and methanoisoindoles. What sets 8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of a cyclopentylidene group and a trifluoromethylated phenyl ring, which imparts distinct chemical and physical properties. Other similar compounds include 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .

Properties

Molecular Formula

C21H18F3NO2

Molecular Weight

373.4 g/mol

IUPAC Name

10-cyclopentylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H18F3NO2/c22-21(23,24)12-6-3-7-13(10-12)25-19(26)17-14-8-9-15(18(17)20(25)27)16(14)11-4-1-2-5-11/h3,6-10,14-15,17-18H,1-2,4-5H2

InChI Key

RDDOMPLINKUVSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C1

Origin of Product

United States

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